Octacalcium phosphate

Overview

Description

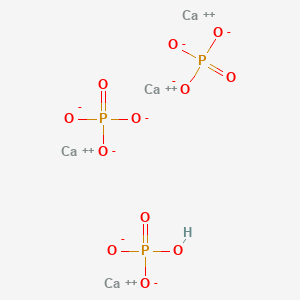

Octacalcium phosphate (OCP), with the chemical formula Ca₈(HPO₄)₂(PO₄)₄·5H₂O, is a metastable calcium phosphate compound with a layered crystal structure and a Ca/P molar ratio of 1.33 . OCP is recognized as a precursor to hydroxyapatite (HAp) in biomineralization processes, playing a critical role in bone and tooth formation . Its unique structure allows the incorporation of carboxylate ions (e.g., succinate, glutarate) into its interlayers, forming hybrid materials (OCP carboxylates, OCPCs) with enhanced functionality for biomedical applications .

OCP exhibits higher solubility than HAp and β-tricalcium phosphate (β-TCP), enabling faster resorption and promoting osteogenic activity . However, it is thermally unstable, decomposing at temperatures below those required for ceramic sintering .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octacalcium phosphate can be synthesized through various methods, including:

Direct Precipitation: This involves the dropwise addition of calcium acetate solution into a sodium acid phosphate solution, maintained at a pH of 5 or 6 and a temperature of 60°C for 3 to 4 hours.

Hydrolysis of α-Tricalcium Phosphate: This method involves the hydrolysis of α-tricalcium phosphate in the presence of water, resulting in the formation of this compound.

Micro-Flow Reactor: A micro-flow reactor can be used to mix aqueous solutions of calcium acetate and sodium phosphate monobasic, resulting in the formation of well-defined this compound particles.

Industrial Production Methods: Industrial production of this compound typically involves the use of controlled precipitation methods to ensure the purity and consistency of the product. Factors such as reaction volume, stirring rate, and flow rate are carefully managed to achieve the desired product characteristics .

Chemical Reactions Analysis

Types of Reactions: Octacalcium phosphate undergoes various chemical reactions, including:

Hydrolysis: this compound can hydrolyze to form hydroxyapatite, especially in physiological conditions.

Ion Exchange: It can participate in ion-exchange reactions, where ions such as sodium or potassium can replace calcium ions in the structure.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and physiological pH conditions.

Ion Exchange: Involves the use of solutions containing the desired exchange ions, such as sodium chloride or potassium chloride.

Major Products Formed:

Hydroxyapatite: Formed through the hydrolysis of this compound.

Ion-Exchanged this compound: Formed through ion-exchange reactions.

Scientific Research Applications

Bone Regeneration

OCP has been extensively studied for its potential as a bone substitute material. Research indicates that OCP exhibits superior osteoconductive and osteoinductive properties compared to other calcium phosphate ceramics, such as hydroxyapatite.

Clinical Applications

- Bontree® : A commercial product based on OCP has been used for ridge and sinus augmentation in dental implants. Clinical studies reported a 100% success rate for implants placed after using Bontree® .

- Case Studies : In three clinical cases involving Bontree®, all eight implants showed successful integration and bone formation at follow-up .

Dental Applications

OCP's biocompatibility and bioactivity make it suitable for dental applications, particularly in repairing and regenerating dental tissues.

Tooth Mineralization

OCP is believed to play a critical role in the biomineralization process of teeth. It is present during the formation of biological apatite in dentin and enamel, suggesting its potential use in restorative dentistry .

Dental Biomaterials

Studies have indicated that OCP can be incorporated into dental materials to enhance their mechanical properties and bioactivity, promoting better integration with natural tooth structures .

Tissue Engineering

In tissue engineering, OCP is being explored as a scaffold material due to its favorable mechanical properties and biological performance.

Scaffold Development

Research has demonstrated that OCP-based scaffolds can support cell attachment and proliferation, making them ideal candidates for bone tissue engineering applications . The unique layered structure of OCP allows for the incorporation of growth factors and proteins that enhance osteogenic differentiation.

In Vitro Studies

In vitro studies involving human bone marrow-derived mesenchymal stem cells have shown that OCP supports cell viability and promotes osteogenic differentiation, indicating its potential for use in regenerative medicine .

Comparative Analysis of Calcium Phosphate Materials

A comparative analysis of various calcium phosphate materials reveals the distinct advantages of OCP:

| Material | Biocompatibility | Osteoconductivity | Osteoinductivity | Conversion Rate to Hydroxyapatite |

|---|---|---|---|---|

| This compound | High | Excellent | Superior | Rapid |

| Hydroxyapatite | Moderate | Good | Moderate | Slow |

| α-Tricalcium Phosphate | High | Moderate | Low | Very Rapid |

Mechanism of Action

The mechanism of action of octacalcium phosphate involves its ability to hydrolyze into hydroxyapatite, which is the mineral component of bone. This process is facilitated by the presence of water and physiological pH conditions. The hydrolysis of this compound results in the release of calcium and phosphate ions, which are essential for bone formation and regeneration . Additionally, the surface properties of this compound, including its periodic structure and composition, play a significant role in its bioactivity and osteogenic properties .

Comparison with Similar Compounds

Comparison with Similar Calcium Phosphate Compounds

Structural and Compositional Differences

The table below summarizes key calcium phosphate compounds, highlighting their formulas, Ca/P ratios, and structural features:

Solubility and Dissolution Behavior

- OCP vs. HAp/β-TCP: OCP dissolves faster than HAp and β-TCP under physiological conditions. A study by Sakai et al. (2016) demonstrated that OCP’s dissolution rate is 3–5× higher than β-TCP and HAp, facilitating rapid ion release and bone remodeling . Mechanism: OCP transforms into HAp in vivo, releasing calcium and phosphate ions that nucleate new bone .

OCP vs. DCPD :

DCPD (brushite) converts to OCP in aqueous solutions with added calcium ions, forming a scaffold for HAp deposition .

Ion Incorporation and Functionalization

OCP’s ability to intercalate carboxylate ions (e.g., succinate, glutarate) is unique among calcium phosphates . This property enables:

- Enhanced Bioactivity : OCP-succinate composites show improved osteoblast differentiation compared to pure OCP .

- Fluorescent Properties : Europium-doped OCP hybrids emit red fluorescence, useful for tracking bone regeneration .

- Drug Delivery : Carboxylate-rich OCP layers can encapsulate therapeutic molecules .

In contrast, HAp and TCP lack this intercalation capability, limiting their functional versatility .

Thermal and Chemical Stability

- Thermal Stability : OCP decomposes at ~300°C , whereas HAp and β-TCP remain stable up to >800°C , making them suitable for high-temperature processing .

- Phase Transformation : OCP converts to HAp in physiological conditions, while α-TCP hydrates to form HAp or carbonated apatite .

Key Research Findings

Table 1: Comparative Properties of OCP and Similar Compounds

| Property | OCP | HAp | β-TCP | DCPD |

|---|---|---|---|---|

| Ca/P Ratio | 1.33 | 1.67 | 1.5 | 1.0 |

| Solubility (mg/L) | 25–30 | 3–5 | 10–15 | 50–60 |

| Osteoconductivity | High | Moderate | Moderate | Low |

| Carboxylate Incorporation | Yes | No | No | No |

| Thermal Stability | Low (<300°C) | High (>800°C) | Moderate (500°C) | Low (Dehydrates) |

Data synthesized from

Biological Activity

Octacalcium phosphate (OCP), with the chemical formula , is a calcium phosphate compound that plays a significant role in biological processes, particularly in bone tissue engineering and regeneration. This article explores the biological activity of OCP, including its effects on cellular behavior, its role in mineralization, and its potential applications in regenerative medicine.

Overview of this compound

OCP is considered a precursor to hydroxyapatite, the primary mineral component of bone. Its unique structural properties allow it to interact favorably with biological tissues and promote osteogenic processes. OCP exhibits solubility characteristics that facilitate its use in various biomedical applications, particularly in bone grafting and tissue engineering.

1. Osteogenic Differentiation

Research has shown that OCP can significantly influence the differentiation of stem cells into osteoblasts, the cells responsible for bone formation. A study demonstrated that tendon stem/progenitor cells (TSPCs) treated with OCP exhibited increased alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation. The optimal dose identified was 4 mg of OCP granules, which enhanced ALP activity over time compared to control groups .

- Key Findings:

- ALP Activity: Increased significantly at 4 mg dose on day 7.

- DNA Content: Decreased with higher doses initially but stabilized over longer incubation periods.

| Time (Days) | Control ALP Activity | OCP ALP Activity | DNA Content (Control) | DNA Content (OCP) |

|---|---|---|---|---|

| 7 | Baseline | Increased | Higher | Lower |

| 14 | Baseline | Increased | Higher | Stabilized |

| 21 | Stabilized | Increased | Stabilized | Stabilized |

2. Mineralization and Calcium Phosphate Dynamics

OCP not only promotes osteogenic differentiation but also plays a crucial role in the mineralization process. The hydrolysis of OCP leads to the formation of carbonated hydroxyapatite (CHA), which is more stable and closely resembles natural bone mineral. This transition is essential for effective bone regeneration.

- Mineralization Dynamics:

3. Biocompatibility and Clinical Applications

OCP has been evaluated for its biocompatibility in various studies. Its ability to support cell adhesion and proliferation makes it an attractive candidate for use in bone grafts and implants. Clinical trials have indicated that OCP can be safely used in conjunction with plasmid DNA carrying vascular endothelial growth factor (VEGF-A) to enhance angiogenesis in ischemic tissues .

Q & A

Basic Research Questions

Q. What are the primary synthesis methodologies for OCP, and how do experimental parameters influence crystallinity and phase purity?

OCP is synthesized via co-precipitation, hydrothermal methods, or micro-flow reactors. Key parameters include pH (6.0–7.4), temperature (50–70°C), and reagent ratios (e.g., Ca/P = 1.33). Micro-flow reactors enable precise mixing, producing OCP with narrow particle size distributions (e.g., 0.78–2.3 μm) and higher crystallinity compared to batch reactors . Co-precipitation using calcium chloride/sulfate mixtures reduces phosphate and pH levels in water treatment applications, aligning with WHO guidelines . Phase purity is confirmed via XRD and FTIR, with impurities (e.g., hydroxyapatite) minimized by controlling aging times and ionic substitutions .

Q. How does OCP transform into hydroxyapatite (HA) in physiological environments, and what factors govern this process?

OCP hydrolyzes to HA via a dissolution-reprecipitation mechanism, with nucleation occurring at OCP/HA interfaces. In simulated body fluid (SBF), surface roughness and calcium/carbonate ion concentrations accelerate nucleation . Metastable OCP intermediates form at pH 7.4, with phase evolution sequences influenced by ionic substitutions (e.g., Sr²⁺ delays transformation) . Kinetic studies using TEM and Raman spectroscopy reveal that OCP’s layered structure facilitates ion exchange, promoting HA growth .

Q. What role does OCP play in bone regeneration, and how is its bioactivity assessed in vitro?

OCP acts as a precursor to biological apatite, stimulating osteoblast differentiation and bone matrix deposition. Bioactivity is evaluated using osteoblastic cell spheroids, where OCP increases alkaline phosphatase (ALP) activity by 40–60% compared to HA or β-TCP . In vitro models combine OCP with mesenchymal stem cells (MSCs) in 3D cultures, monitoring gene expression (e.g., RUNX2, OCN) and mineralization via Alizarin Red staining .

Advanced Research Questions

Q. How can molecular selectivity challenges in OCP interlayer modification be addressed for functional material design?

Incorporating carboxylates (e.g., terephthalate) into OCP’s interlayers requires optimizing ligand size, charge, and steric effects. Dithiodiglycolic acid enhances interlayer expansion via forced oxidation, while tetracarboxylates (e.g., EDTA) stabilize collapsed OCP structures . Selectivity is improved using pH-controlled co-precipitation (pH 5.5–6.5) and in situ FTIR to monitor binding kinetics . Fluorescence-activated screening identifies aromatic carboxylates with strong intercalation affinity .

Q. What experimental strategies resolve contradictions in OCP-to-HA transformation pathways reported across studies?

Discrepancies arise from variations in ionic strength, temperature, and precursor phases. A multi-method approach is recommended:

- Kinetic analysis : Use quartz crystal microbalance (QCM) to track phase transitions in real-time .

- Advanced characterization : Pair synchrotron XRD with TEM to identify metastable intermediates (e.g., amorphous calcium phosphate) .

- Computational modeling : Apply density functional theory (DFT) to predict energetically favored transformation pathways under varying pH and ion concentrations .

Q. How do ionic substitutions (e.g., Sr²⁺, Fe³⁺) alter OCP’s stability and osteoconductive properties?

Sr²⁺ substitution (5–10 mol%) enhances OCP’s thermal stability and delays HA conversion, improving sustained ion release in bone defects. Fe³⁺ doping introduces paramagnetism, enabling MRI tracking of OCP-based scaffolds . In vivo studies in rat calvaria show Sr-OCP increases bone volume by 25% vs. pure OCP, attributed to upregulated osteoclast inhibition .

Q. What methodologies optimize OCP’s adsorption capacity for heavy metal removal (e.g., Pb²⁺, Cd²⁺)?

Nanocrystalline OCP (20–50 nm particle size) exhibits high surface area (80–120 m²/g) and Pb²⁺ adsorption capacity (∼150 mg/g). Langmuir isotherm models suggest chemisorption dominates, with phosphate groups binding metal ions . Competitive adsorption studies in multi-ion systems (e.g., Ca²⁺, Mg²⁺) use XPS to confirm ion-exchange mechanisms .

Q. Methodological Guidelines

Properties

CAS No. |

13767-12-9 |

|---|---|

Molecular Formula |

CaH3O4P |

Molecular Weight |

138.07 g/mol |

IUPAC Name |

tetracalcium;hydrogen phosphate;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

OP(=O)(O)O.[Ca] |

Key on ui other cas no. |

13767-12-9 |

Related CAS |

14096-86-7 (calcium-3/4H3PO4-5/8H2O) |

Synonyms |

octa-calcium phosphate octacalcium phosphate octacalcium phosphate hydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.